1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-8-4-5-11(6-9(8)2)18-13-12(7-15-18)10(3)16-17-14(13)19/h4-7H,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBDPQSZTWCDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NNC3=S)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is a member of the pyrazolo[3,4-d]pyridazine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C14H14N4S
- Molecular Weight : 270.35 g/mol
- CAS Number : 1105198-31-9
The structure of this compound features a thiol group that is crucial for its biological activity.
The primary mechanism of action for This compound involves the inhibition of the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) pathway. This compound acts as a RIPK1 inhibitor, effectively blocking necroptosis in cells induced by TNFα. The inhibition of this pathway is significant as it plays a role in various inflammatory and degenerative diseases.
Pharmacological Effects
Research indicates that derivatives of pyrazole compounds exhibit notable anti-inflammatory , analgesic , and antipyretic activities. Specifically, studies have shown that compounds similar to the one can significantly reduce inflammation and pain in preclinical models .
Antitumor Activity
Pyrazole derivatives have been recognized for their potential as anticancer agents . Studies have demonstrated that certain pyrazoles exhibit good inhibitory activity against cancer-related targets such as BRAF(V600E) and EGFR. The compound has been tested in various cancer cell lines, showing promising cytotoxic effects, particularly in breast cancer models like MCF-7 and MDA-MB-231 .
Synergistic Effects with Chemotherapy
In experimental settings, the combination of this compound with established chemotherapeutic agents like doxorubicin has shown a significant synergistic effect, enhancing cytotoxicity against resistant cancer cell lines. This suggests potential for improving treatment outcomes in specific cancer subtypes .
Study on Breast Cancer Cell Lines
A pivotal study evaluated the efficacy of several pyrazole derivatives, including This compound , against breast cancer cell lines. The results indicated that this compound exhibited enhanced cytotoxicity when used in combination with doxorubicin. The study utilized various assays to confirm increased apoptosis rates and reduced cell viability compared to controls .
Anti-inflammatory Activity Assessment
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study highlighted that compounds with similar structures to This compound significantly inhibited the production of pro-inflammatory cytokines in vitro. This points to their potential utility in treating inflammatory diseases .
Data Table: Biological Activities of Pyrazole Derivatives
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Phenyl Substituents : The 3,4-dimethylphenyl group in the target compound enhances steric bulk and electron-donating effects compared to 2-methoxyphenyl analogues . This may influence binding affinity in biological systems or solubility in hydrophobic environments.
- Position 7 Functional Group : The thiol (-SH) group in the target compound contrasts with the ketone (=O) in . Thiols are nucleophilic and redox-active, whereas ketones are electrophilic, suggesting divergent reactivity and applications (e.g., kinase inhibition vs. antioxidant activity).
Preparation Methods
Core Formation via Cyclization of Hydrazine Derivatives
The initial step involves synthesizing the pyrazolopyridazine core, which is fundamental to the compound's structure. This is achieved through cyclization reactions of hydrazine derivatives with suitable diketones or precursors under controlled conditions.
- Reaction Conditions: Typically conducted under reflux in polar solvents such as ethanol or water, with acid or base catalysis to facilitate ring closure.
- Key Reagents: Hydrazine hydrate or hydrazine hydrochloride derivatives, along with diketone precursors like ethyl acetoacetate or similar compounds.
- Outcome: Formation of the pyrazolopyridazine ring system, which serves as the scaffold for subsequent modifications.
Introduction of the 3,4-Dimethylphenyl Group
The 3,4-dimethylphenyl substituent is incorporated via nucleophilic aromatic substitution or alkylation reactions:
- Method: Using 3,4-dimethylphenyl halides (e.g., bromides or chlorides) in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
- Reaction Conditions: Conducted in aprotic solvents like DMF or DMSO at room temperature or slightly elevated temperatures.
- Notes: This step often occurs after the core heterocycle is formed to ensure regioselectivity and functional group compatibility.
Methylation of the Pyrazolopyridazine Core
The methyl group at the 4-position is introduced through methylation of the heterocyclic nitrogen or carbon atoms:
- Method: Using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Reaction Conditions: Reflux in an inert solvent like acetone or acetonitrile.
- Outcome: Selective methylation yields the 4-methyl substituent, enhancing the compound's lipophilicity and biological activity.
Thiol Group Introduction at the 7-Position
The thiol functionality is introduced via nucleophilic substitution or thiolation reactions:
- Method: Reacting the precursor with thiourea derivatives or thiolating agents such as hydrogen sulfide or Lawesson's reagent.
- Reaction Conditions: Often performed under reflux in polar aprotic solvents like DMF or pyridine.
- Notes: The thiol group is crucial for biological activity, particularly in enzyme inhibition.
Final Purification and Characterization
Post-synthesis, the compound undergoes purification through recrystallization or chromatography techniques:
- Recrystallization: Typically from ethanol or ethanol-water mixtures.
- Analytical Techniques: Confirmed via NMR, IR, MS, and elemental analysis to verify structure and purity.
Data Table: Summary of Preparation Methods
Notes on Industrial and Research-Scale Synthesis
- Scale-Up: Continuous flow reactors and automation can optimize yield and purity.
- Reaction Optimization: Precise control of temperature, pH (maintained between 7-10 during certain steps), and solvent choice is essential.
- Environmental Considerations: Use of greener solvents and reduction of organic waste are recommended for sustainable synthesis.
Q & A
Q. How can in silico tools predict metabolic pathways and potential toxicity?
- Methodological Answer : Use GLORYx for phase I/II metabolism predictions and SwissADME for bioavailability radar plots. Toxicity endpoints (e.g., hERG inhibition) can be modeled with ProTox-II .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
